4-Vinylphenylboronic acid

Descripción general

Descripción

Synthesis Analysis

- One-Pot Polymerization Approach : Researchers have synthesized phenylboronic acid (PBA)-functionalized polymers using N,N’-methylbisacrylamide (MBAA) as the crosslinker in dimethyl sulfoxide (DMSO). These polymers exhibit ultrahigh selectivity for cis-diol-containing molecules. The binding affinity with adenosine and catechol is noteworthy, making them suitable for separation and sensing applications . Nitroxide-Mediated Polymerization : Controlled polymerization of 4-VPBA has been achieved using nitroxide-mediated polymerization. The resulting poly(4-VPBA) displays a glucose-responsive pH window .

Molecular Structure Analysis

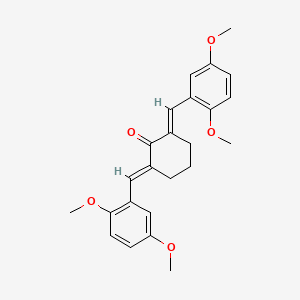

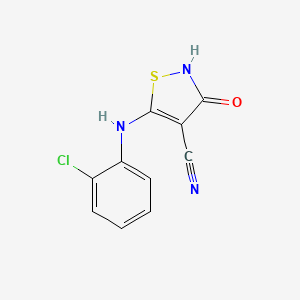

The molecular structure of 4-VPBA comprises a vinyl-substituted phenyl ring connected to a boronic acid group. The vinyl group enhances reactivity, while the boronic acid moiety enables reversible covalent interactions with cis-diol-containing molecules .

Chemical Reactions Analysis

The unique feature of 4-VPBA lies in its ability to selectively recognize cis-diol-containing molecules. Under high pH conditions, it forms a covalent complex with cis-diols, which dissociates into the original 4-VPBA and the cis-diol group under acidic conditions .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Styrene-Based Organoboron Polymers

4-Vinylphenylboronic acid: is instrumental in the synthesis of styrene-based organoboron polymers . These polymers have a variety of applications, including the development of vinyl-oligo(fluorene) polymers which are known for their electronic properties and potential use in organic electronics .

Development of Self-Healing Polymers

The compound is used to create boronic ester-based self-healing polymers . These innovative materials can repair themselves after damage, which is highly beneficial for extending the lifespan of materials used in various industries .

Precursor for Aggregation Induced Emission (AIE) Dyes

4-Vinylphenylboronic acid: serves as a precursor in the synthesis of AIE dyes . These dyes are significant in the field of fluorescence imaging and sensors, as they exhibit strong luminescence when aggregated .

Molecular Recognition Materials

In bioanalytical applications, 4-Vinylphenylboronic acid is used to develop molecular recognition materials. These materials are capable of identifying and binding to specific molecules, which is crucial for detecting disease biomarkers and other biological substances .

MALDI-TOF MS Analysis of Small Molecule Compounds

The compound has been functionalized on graphene oxide and used as a novel matrix for the selective enrichment and analysis of small-molecule compounds with vicinal diols . This is particularly important in life sciences research, where precise detection and analysis of small molecules are required .

Enrichment of cis-Diol Containing Molecules

4-Vinylphenylboronic acid: -functionalized organic polymers are synthesized for the enrichment of cis-diol containing molecules . This application is significant in separation science, where selective extraction and concentration of target molecules are essential for subsequent analysis .

Mecanismo De Acción

Target of Action

4-Vinylphenylboronic acid (4-VPBA) is a unique molecule that selectively recognizes cis-diol containing molecules . These cis-diols include nucleosides, catechols, saccharides, and glycoproteins . The compound’s primary targets are therefore these cis-diol containing molecules, which play various roles in biological systems, including energy storage, cell signaling, and molecular recognition .

Mode of Action

4-VPBA interacts with its targets through a reversible covalent reaction . It forms a boronic ester bond with compounds that have a hydroxyl or catechol structure . Additionally, it can interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination . These interactions lead to changes in the molecular structure of the target compounds, affecting their function and behavior .

Biochemical Pathways

The exact biochemical pathways affected by 4-VPBA depend on the specific cis-diol containing molecules it interacts with. For instance, it can affect pathways involving nucleosides and catechols, which are crucial for various biological processes such as DNA synthesis and neurotransmission .

Pharmacokinetics

It is known to be soluble in ethanol, dimethyl sulfoxide, tetrahydrofuran, and diethyl ether, and slightly soluble in water This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 4-VPBA’s action are largely dependent on the specific cis-diol containing molecules it interacts with. For example, when 4-VPBA interacts with nucleosides, it can potentially affect DNA synthesis and cellular replication . When it interacts with catechols, it can influence neurotransmission .

Action Environment

The action, efficacy, and stability of 4-VPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation and dissociation of the boronic ester bond between 4-VPBA and its targets . At high pH, 4-VPBA can form a covalent complex with the cis-diol group, while at acidic pH, the complex dissociates . This pH-dependent behavior makes 4-VPBA a potential candidate for developing pH-responsive materials .

Propiedades

IUPAC Name |

(4-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMJEUJXWVZSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54802-94-7 | |

| Record name | Poly(4-vinylphenylboronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10370281 | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Vinylphenylboronic acid | |

CAS RN |

2156-04-9 | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-VPBA interact with its targets?

A1: 4-VPBA primarily interacts with molecules containing cis-diol groups, such as sugars and glycoproteins. This interaction forms reversible boronate ester bonds. [, , , , ]

Q2: What are the downstream effects of this interaction?

A2: The formation of boronate ester bonds can lead to various outcomes depending on the application: * Sensing: Changes in the physical properties of 4-VPBA-containing polymers, like swelling or fluorescence, can be used to detect glucose. [, , , ] * Separation: 4-VPBA-functionalized materials can selectively capture and release glycoproteins for purification or analysis. [, , , ] * Drug Delivery: 4-VPBA-based systems can respond to changes in glucose concentration, enabling controlled release of drugs like insulin. [, ]

Q3: What is the molecular formula and weight of 4-VPBA?

A3: 4-VPBA has a molecular formula of C8H9BO2 and a molecular weight of 147.94 g/mol.

Q4: Is there spectroscopic data available for 4-VPBA?

A4: Yes, various studies have used techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to characterize 4-VPBA and its derivatives. [, , , ]

Q5: What is the material compatibility of 4-VPBA?

A5: 4-VPBA is compatible with a variety of materials and polymerization techniques, enabling its incorporation into hydrogels, nanoparticles, and polymer brushes. [, , , , ]

Q6: How stable is 4-VPBA under different conditions?

A6: 4-VPBA demonstrates good stability under various conditions. Notably, the boronate ester bond formation with cis-diols is reversible and influenced by factors like pH and temperature. [, , ]

Q7: Does 4-VPBA exhibit catalytic properties?

A7: While not a catalyst itself, 4-VPBA is a valuable building block for synthesizing catalytic materials. For instance, it can be used to support Palladium (Pd) nanoparticles for Suzuki-Miyaura coupling reactions. []

Q8: Have computational methods been employed to study 4-VPBA?

A8: Yes, computational chemistry techniques like density functional theory (DFT) can be used to study the interaction of 4-VPBA with different molecules and predict the properties of 4-VPBA-containing materials. []

Q9: How do structural modifications of 4-VPBA affect its activity?

A9: Modifications to the phenyl ring or the boronic acid group can influence 4-VPBA's binding affinity, selectivity, and responsiveness to stimuli. [, ]

Q10: What are the key applications of 4-VPBA?

A10: 4-VPBA finds diverse applications in: * Biosensing: Developing sensors for glucose and other cis-diol containing biomolecules. [, ] * Separation Science: Creating affinity chromatography materials for glycoprotein purification. [, ] * Drug Delivery: Designing glucose-responsive systems for controlled drug release. [, ] * Biomaterials: Developing stimuli-responsive hydrogels for tissue engineering and regenerative medicine. []

Q11: What is known about the safety and toxicity of 4-VPBA?

A11: While 4-VPBA itself might have low toxicity, the safety profile of its derivatives and polymeric materials needs careful evaluation for specific applications, especially those involving in vivo use. []

Q12: What about the environmental impact of 4-VPBA?

A12: Research on the environmental fate and potential ecotoxicological effects of 4-VPBA is limited. Exploring biodegradable alternatives and developing sustainable synthesis and waste management strategies are crucial. [, ]

Q13: What are the future research directions for 4-VPBA?

A13: Future research will likely focus on: * Fine-tuning material properties: Developing 4-VPBA-based materials with enhanced selectivity, sensitivity, and biocompatibility. [] * Expanding applications: Exploring novel applications in areas like diagnostics, bioimaging, and biocatalysis. [] * Addressing sustainability concerns: Developing greener synthesis routes and investigating biodegradable alternatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Tert-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B1223402.png)

![4-[3-[[(2,5-Dichloroanilino)-methyliminomethyl]thio]-2,5-dioxo-1-pyrrolidinyl]benzoic acid methyl ester](/img/structure/B1223403.png)

![1-[1-(1-Adamantyl)butyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1223406.png)

![1-[(2,2-dimethyl-3H-benzofuran-7-yl)oxy]-3-(2-pyridinylmethylamino)-2-propanol](/img/structure/B1223408.png)

![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B1223414.png)

![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223421.png)

![5-[Diethylamino(oxo)methyl]-4-methyl-2-(1-oxopentylamino)-3-thiophenecarboxylic acid methyl ester](/img/structure/B1223422.png)